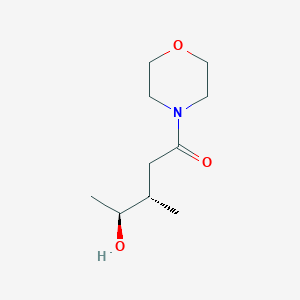
(3S,4S)-4-Hydroxy-3-methyl-1-(morpholin-4-yl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-4-Hydroxy-3-methyl-1-(morpholin-4-yl)pentan-1-one is a chiral compound with a specific stereochemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Hydroxy-3-methyl-1-(morpholin-4-yl)pentan-1-one typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a chiral epoxide with morpholine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S)-4-Hydroxy-3-methyl-1-(morpholin-4-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
(3S,4S)-4-Hydroxy-3-methyl-1-(morpholin-4-yl)pentan-1-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3S,4S)-4-Hydroxy-3-methyl-1-(morpholin-4-yl)pentan-1-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,4S)-4-Hydroxy-3-methyl-1-(piperidin-4-yl)pentan-1-one
- (3S,4S)-4-Hydroxy-3-methyl-1-(pyrrolidin-4-yl)pentan-1-one
Uniqueness
(3S,4S)-4-Hydroxy-3-methyl-1-(morpholin-4-yl)pentan-1-one is unique due to its specific stereochemistry and the presence of the morpholine ring. This structural feature can impart distinct chemical and biological properties compared to similar compounds with different ring systems, such as piperidine or pyrrolidine.
Propriétés
Numéro CAS |
920520-64-5 |
|---|---|
Formule moléculaire |
C10H19NO3 |
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
(3S,4S)-4-hydroxy-3-methyl-1-morpholin-4-ylpentan-1-one |
InChI |
InChI=1S/C10H19NO3/c1-8(9(2)12)7-10(13)11-3-5-14-6-4-11/h8-9,12H,3-7H2,1-2H3/t8-,9-/m0/s1 |
Clé InChI |
FFONYSXXVYRGRA-IUCAKERBSA-N |
SMILES isomérique |
C[C@@H](CC(=O)N1CCOCC1)[C@H](C)O |
SMILES canonique |
CC(CC(=O)N1CCOCC1)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B12616156.png)
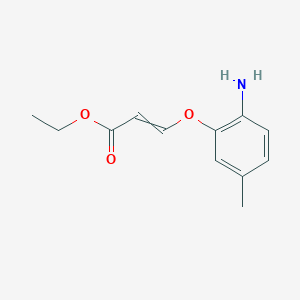
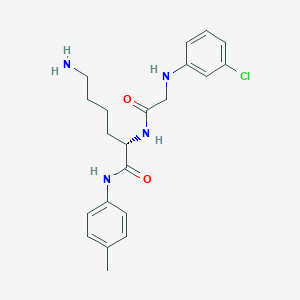
![2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyridine-3-carboxamide](/img/structure/B12616172.png)

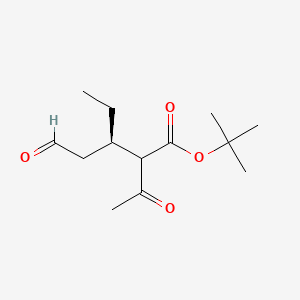
![11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL](/img/structure/B12616182.png)
![1-[6-(Methanesulfonyl)pyridin-3-yl]piperazine](/img/structure/B12616183.png)
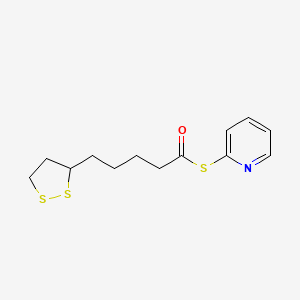
![2,4-Dichloro-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12616206.png)

![4-({S-benzyl-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteinyl}amino)butanoic acid](/img/structure/B12616210.png)
![6-Iodo-2-{2-[4-(methylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one](/img/structure/B12616212.png)
![2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12616223.png)
